

# An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbacyclin*

Cat. No.: *B161070*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Carbacyclin**, a synthetic analog of prostacyclin (PGI<sub>2</sub>), is a potent and chemically stable prostanoid that has garnered significant interest in cardiovascular research and drug development. Its enhanced stability compared to the endogenous PGI<sub>2</sub> makes it a valuable tool for investigating the physiological roles of the prostacyclin pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Carbacyclin**. It details its primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ). Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology.

## Chemical Structure and Physicochemical Properties

**Carbacyclin**, also known as Carbaprostacyclin, is systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid.<sup>[1][2]</sup> Its structure is characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater chemical stability.<sup>[3]</sup>

Table 1: Chemical Identifiers and Core Properties of **Carbacyclin**

| Property          | Value                                                                                                                         | Reference                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms          | Carbaprostacyclin, (5E)-6a-Carba-prostaglandin I2, cPGI                                                                       |                                         |
| CAS Number        | 69552-46-1                                                                                                                    |                                         |
| Molecular Formula | C <sub>21</sub> H <sub>34</sub> O <sub>4</sub>                                                                                |                                         |
| Molecular Weight  | 350.49 g/mol                                                                                                                  |                                         |

Table 2: Physicochemical Data of **Carbacyclin**

| Property      | Value                         | Reference |
|---------------|-------------------------------|-----------|
| Melting Point | 65°C to 67°C                  |           |
| Solubility    | Soluble in ethanol (20 mg/ml) |           |
| pKa           | Data not readily available    |           |

## Mechanism of Action and Signaling Pathways

**Carbacyclin** exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

### IP Receptor-Dependent Signaling Pathway

**Carbacyclin** is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of **Carbacyclin** to the IP receptor initiates a signaling cascade that is central

to its vasodilatory and anti-platelet aggregation effects.

- Receptor Activation and G-Protein Coupling: **Carbacyclin** binds to the IP receptor on the surface of target cells, such as platelets and smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.
- Adenylyl Cyclase Activation: The activated  $\alpha$ -subunit of Gs (G $\alpha$ s) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
- Downstream Effects: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of **Carbacyclin**, such as inhibition of platelet activation and relaxation of vascular smooth muscle.



[Click to download full resolution via product page](#)

*IP Receptor-Dependent Signaling Pathway of Carbacyclin.*

## PPAR $\delta$ -Dependent Signaling Pathway

Recent evidence has revealed a novel signaling pathway for **Carbacyclin** that is independent of the IP receptor and involves the peroxisome proliferator-activated receptor  $\delta$  (PPAR $\delta$ ), a

nuclear receptor. This pathway appears to play a role in modulating cardiac energy metabolism.

- PPAR $\delta$  Activation: **Carbacyclin** can directly activate PPAR $\delta$ .
- Transcriptional Regulation: Activated PPAR $\delta$  forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
- Gene Expression: This binding modulates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).



[Click to download full resolution via product page](#)

*PPAR $\delta$ -Dependent Signaling Pathway of **Carbacyclin**.*

## Biological Activity and Quantitative Data

**Carbacyclin** exhibits a range of biological activities, with its anti-platelet and vasodilatory effects being the most prominent.

Table 3: Receptor Binding and Functional Potency of **Carbacyclin**

| Parameter                                              | Value                                                                        | Species/System                            | Reference |
|--------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------------------|-----------|
| IP Receptor Binding (pKi)                              | 8.7 (for antagonist RO1138452 against Carbacyclin-induced cAMP accumulation) | CHO-K1 cells expressing human IP receptor |           |
| Adenylyl Cyclase Activation (pKb)                      | 8.8 (for antagonist RO1138452 against Carbacyclin-induced activation)        | CHO-K1 cells expressing human IP receptor |           |
| Inhibition of Platelet Aggregation (IC <sub>50</sub> ) | ~33.3 nM (estimated based on relative potency to PGI <sub>2</sub> )          | Human (ADP-induced)                       |           |
| Inhibition of Platelet Aggregation (IC <sub>50</sub> ) | ~33.3 nM (estimated based on relative potency to PGI <sub>2</sub> )          | Human (Collagen-induced)                  |           |

## Experimental Protocols

### Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of **Carbacyclin** for the IP receptor.

**Objective:** To determine the inhibition constant (Ki) of **Carbacyclin** for the IP receptor.

**Materials:**

- Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).
- Radioligand: [<sup>3</sup>H]-Iloprost.
- Unlabeled competitor: **Carbacyclin**.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Wash buffer: Cold assay buffer.

- Scintillation cocktail.
- 96-well filter plates.
- Scintillation counter.

**Procedure:**

- Prepare serial dilutions of **Carbacyclin** in assay buffer.
- In a 96-well plate, add cell membranes, [<sup>3</sup>H]-Iloprost (at a concentration near its Kd), and varying concentrations of **Carbacyclin**.
- For total binding, omit **Carbacyclin**. For non-specific binding, add a high concentration of unlabeled iloprost.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer to separate bound and free radioligand.
- Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of **Carbacyclin** and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub>.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[Click to download full resolution via product page](#)

*Workflow for Radioligand Binding Assay.*

## Adenylyl Cyclase Activation Assay

This assay measures the ability of **Carbacyclin** to stimulate cAMP production in cells expressing the IP receptor.

Objective: To determine the EC<sub>50</sub> of **Carbacyclin** for adenylyl cyclase activation.

Materials:

- Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
- **Carbacyclin**.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Lysis buffer.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Seed cells in a multi-well plate and grow to confluence.
- Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
- Add varying concentrations of **Carbacyclin** to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the log concentration of **Carbacyclin** and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub>.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Carbacyclin | C21H34O4 | CID 5311242 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161070#chemical-structure-and-properties-of-carbacyclin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)